1-Chloro-3-(2-chloroethoxy)propane

Description

Contextualization within Halogenated Ether Chemistry

Halogenated ethers are a class of organic compounds characterized by an ether linkage (C-O-C) and one or more halogen atoms attached to the carbon skeleton. wikipedia.org This combination imparts a unique set of chemical properties. The ether group provides a degree of polarity and potential for hydrogen bonding, while the halogen atoms introduce reactivity, particularly for nucleophilic substitution reactions.

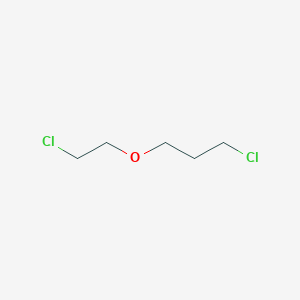

1-Chloro-3-(2-chloroethoxy)propane is a distinct member of this family. Unlike simple halogenated ethers such as chloroethyl propyl ether, its structure, ClCH₂CH₂OCH₂CH₂CH₂Cl, contains two primary chloride groups. This bifunctionality is a key feature, allowing it to act as a crosslinking agent or a spacer to connect two different molecular entities. The reactivity of the C-Cl bonds is central to its utility in synthetic chemistry.

Historical Trajectories and Current Research Trends of the Compound

While specific historical accounts detailing the first synthesis of this compound are not prominent in the literature, the development of related bis(chloroalkyl) ethers is well-documented. For instance, bis(chloromethyl) ether was once widely produced for its high reactivity in chloromethylation reactions and as a crosslinking agent for ion-exchange resins. wikipedia.orgnih.gov However, due to established carcinogenicity, its production and use have been drastically curtailed. wikipedia.orgnih.govtaylorandfrancis.comnih.gov

The research trajectory for compounds like this compound has been shaped by the need for functional alternatives with different reactivity profiles and toxicological properties. Current research trends indicate its use primarily as a chemical intermediate. Its bifunctional nature is exploited in polymer science and in the synthesis of more complex organic molecules where a flexible five-atom chain (C-C-O-C-C) is desired to link functional groups. Patents and specialized chemical synthesis studies suggest its application in creating larger molecules with specific physical or chemical properties, though it is not typically the final, active product.

Structural Elucidation Challenges and Advanced Analytical Approaches

The structural confirmation of this compound relies on standard modern analytical techniques, though its halogenated nature presents specific considerations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is crucial for confirming the structure. The protons on carbons adjacent to the oxygen atom are expected to show a downfield chemical shift (typically in the 3.4-4.5 ppm range) compared to those further away. libretexts.orglibretexts.org The protons on the carbons bonded to chlorine will also be deshielded.

¹³C NMR spectroscopy complements the proton data, with carbons bonded to the electronegative oxygen and chlorine atoms appearing at lower fields (C-O typically at 50-80 ppm, C-Cl at 30-50 ppm). libretexts.org

Mass Spectrometry (MS):

Mass spectrometry provides the molecular weight and fragmentation pattern. A significant challenge and diagnostic feature in the mass spectrum of chlorinated compounds is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). For a molecule containing two chlorine atoms like this compound, the molecular ion region will exhibit a characteristic cluster of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms. Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for analyzing such compounds. nih.gov

Infrared (IR) Spectroscopy:

The IR spectrum is characterized by a strong C-O-C stretching vibration, typically found in the 1000-1300 cm⁻¹ region. libretexts.orglibretexts.org The presence of this band, along with C-H stretching and bending vibrations and the absence of hydroxyl (O-H) or carbonyl (C=O) bands, is indicative of an ether. The C-Cl stretches appear in the fingerprint region (typically 600-800 cm⁻¹) and can be harder to assign definitively.

Overview of Research Paradigms and Scholarly Significance

The scholarly significance of this compound lies not in its use as a standalone functional material, but in its role as a versatile synthetic tool. Its primary research paradigm is that of a bifunctional building block .

The two primary chloride groups can undergo nucleophilic substitution reactions, allowing for the introduction of a flexible five-atom ether linkage between two other molecules. This is valuable in several areas:

Polymer Chemistry: It can be used as a crosslinking agent to modify the properties of polymers, enhancing their thermal stability or mechanical strength.

Organic Synthesis: It serves as a spacer to connect two functional moieties, which might be necessary in the design of specific ligands, molecular probes, or precursors for crown ethers and other macrocycles.

Materials Science: By reacting with different nucleophiles at each end, it can be used to synthesize asymmetric molecules that are precursors to specialized materials.

In essence, this compound provides chemists with a reliable and flexible molecular scaffold for constructing more complex and functional chemical architectures. Its value is in its structural simplicity combined with its dual reactivity.

Structure

3D Structure

Properties

Molecular Formula |

C5H10Cl2O |

|---|---|

Molecular Weight |

157.04 g/mol |

IUPAC Name |

1-chloro-3-(2-chloroethoxy)propane |

InChI |

InChI=1S/C5H10Cl2O/c6-2-1-4-8-5-3-7/h1-5H2 |

InChI Key |

BSNQVJYYACQGQW-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCCl)CCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Derivatization of 1 Chloro 3 2 Chloroethoxy Propane

Regiospecific and Stereoselective Synthesis Pathways

The synthesis of 1-Chloro-3-(2-chloroethoxy)propane, a molecule lacking stereocenters, primarily concerns regioselectivity—the precise placement of functional groups. The key steps involve forming the central ether bond and introducing the two terminal chlorine atoms.

Ethereal Bond Formation Techniques and Reaction Conditions

The most established and versatile method for constructing the ether linkage in this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. For this specific molecule, two primary routes are theoretically viable:

Route A: The reaction of 2-chloroethanol (B45725) with 1,3-dichloropropane.

Route B: The reaction of 3-chloropropan-1-ol with 1,2-dichloroethane.

In both scenarios, a strong base is required to deprotonate the alcohol, forming the nucleophilic alkoxide. The choice of base, solvent, and temperature is critical to maximize the yield of the desired ether while minimizing side reactions, such as elimination. Phase-transfer catalysts (PTCs) are often employed to facilitate the reaction between the aqueous phase (containing the base and alkoxide) and the organic phase (containing the alkyl halide).

| Parameter | Condition A | Condition B | Rationale |

| Base | Sodium Hydroxide (B78521) (NaOH) | Potassium Hydroxide (KOH) | Strong bases for effective deprotonation of the alcohol. |

| Solvent | Toluene (B28343)/Water (biphasic) | Dichloromethane (B109758) | Toluene is a common organic solvent for PTC, while dichloromethane can serve as both solvent and reactant. |

| Catalyst | Tetrabutylammonium bromide (TBAB) | Trioctylmethylammonium chloride | PTCs enhance the reaction rate by transporting the alkoxide ion to the organic phase. |

| Temperature | 50-70°C | 40-60°C | Moderate temperatures to favor substitution over elimination side reactions. |

This table presents plausible reaction conditions for the Williamson ether synthesis of this compound based on established chemical principles.

Halogenation Strategies and Selectivity Control

Achieving selective halogenation is paramount. If starting from a diol precursor, such as 3-(2-hydroxyethoxy)propan-1-ol, selective chlorination of the primary alcohol groups is necessary. Reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) are commonly used. Reaction conditions must be carefully controlled to prevent unwanted side reactions, such as the cleavage of the ether bond, which can occur under harsh acidic conditions.

A strategic approach involves using a diol as a precursor and performing a stepwise chlorination. This allows for greater control and purification of intermediates, potentially leading to a higher purity final product.

Design and Synthesis of Precursors to this compound

An alternative precursor strategy involves starting with diols, such as propane-1,3-diol and ethylene (B1197577) glycol. These can be coupled first to form the ether linkage, followed by a double halogenation step. This pathway may offer advantages in terms of precursor stability and handling.

Green Chemistry Approaches in the Synthesis of Halogenated Ethers

Modern synthetic chemistry places a strong emphasis on sustainability. In the context of synthesizing this compound, green chemistry principles can be applied to reduce the environmental impact. Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. The Williamson ether synthesis generally has a good atom economy, although the formation of a salt byproduct is inherent.

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as toluene or even solvent-free conditions where feasible.

Catalysis: Employing catalytic amounts of substances instead of stoichiometric reagents to reduce waste. Phase-transfer catalysts are an excellent example of this principle in action.

Energy Efficiency: Conducting reactions at lower temperatures and pressures, which can be facilitated by highly active catalytic systems.

Catalytic Systems for Enhanced Synthetic Efficiency and Yield

Catalysis is crucial for optimizing the synthesis of halogenated ethers. As mentioned, phase-transfer catalysts (PTCs) are highly effective for the Williamson ether synthesis, particularly in large-scale applications. They enhance reaction rates and allow for the use of inexpensive inorganic bases.

| Catalyst Type | Example | Advantage |

| Quaternary Ammonium (B1175870) Salts | Tetrabutylammonium bromide (TBAB) | High thermal stability and effectiveness in a wide range of solvent systems. |

| Crown Ethers | 18-Crown-6 | Excellent at complexing alkali metal cations, enhancing the nucleophilicity of the alkoxide. |

| Phosphonium Salts | Tetrabutylphosphonium chloride | Often show higher thermal stability than their ammonium counterparts. |

This table showcases various catalytic systems that can be employed to improve the efficiency of the etherification step in the synthesis of this compound.

Recent research also explores the use of solid-supported catalysts, which can be easily recovered and reused, further contributing to the sustainability of the process.

Process Optimization and Scalability Considerations for Research Applications

Transitioning a synthetic route from a laboratory benchtop to a larger scale for extensive research or pilot studies requires careful optimization. Key parameters to consider include:

Reaction Kinetics: Understanding the rate of reaction to determine the optimal reaction time and prevent the formation of impurities from prolonged reaction periods.

Thermodynamics: Managing the heat generated by the reaction (exothermicity), which can be significant in etherification and halogenation steps. Proper heat management is crucial for safety and selectivity.

Mixing and Mass Transfer: Ensuring efficient mixing in scaled-up reactors to maintain homogeneity and consistent reaction rates, especially in biphasic systems employing PTCs.

Downstream Processing: Developing an efficient and scalable purification protocol, which may involve distillation, extraction, and chromatography, to isolate the final product with the desired purity.

By systematically addressing these factors, a robust and scalable process can be developed to produce this compound for various research and development needs.

Multi-Component Reactions Incorporating the Compound

While specific examples of multi-component reactions (MCRs) directly employing this compound are not extensively documented in peer-reviewed literature, its chemical structure as a flexible bis-electrophile makes it a highly promising candidate for such advanced synthetic strategies. The two terminal chloro groups, separated by a hydrophilic ether linkage, can react with various nucleophiles in a sequential or concerted manner, enabling the rapid assembly of complex molecular architectures from three or more starting materials in a single pot.

The most logical application of this compound in MCRs lies in the synthesis of macrocyclic compounds like crown ethers, aza-crown ethers, and cryptands. These reactions typically involve the condensation of di-electrophiles with di-nucleophiles. By analogy with the well-established syntheses of these macrocycles, which often utilize similar dihaloalkane or dihaloether precursors, one can envision several potential MCRs involving this compound.

A hypothetical, yet chemically plausible, multi-component reaction would be the one-pot synthesis of a cryptand-like macrobicycle. This could involve the reaction of this compound with a tripodal amine, such as tris(2-aminoethyl)amine, and a diol, like catechol, in the presence of a suitable base. In this scenario, the amine and diol would serve as bis-nucleophiles, reacting with the electrophilic carbons of this compound to form the intricate three-dimensional structure of the cryptand.

The table below outlines the components and their respective roles in this proposed multi-component synthesis.

| Reactant/Reagent | Role in Reaction | Potential Contribution to Final Product |

| This compound | Bis-electrophile | Forms the polyether bridges of the cryptand |

| Tris(2-aminoethyl)amine | Tris-nucleophile (primary amine) | Acts as the "cap" of the cryptand structure |

| Catechol | Bis-nucleophile (phenol) | Forms a rigid aromatic base for the macrocycle |

| Cesium Carbonate | Base | Facilitates the deprotonation of nucleophiles |

In this proposed MCR, the choice of a strong base like cesium carbonate is crucial for promoting the nucleophilicity of the amine and hydroxyl groups, thereby driving the reaction towards the desired macrocyclic product. The flexible ether chain of this compound would be advantageous, allowing it to span the distance between the nucleophilic centers of the other components. The success of such a reaction would depend on carefully optimized conditions, including high dilution to favor intramolecular cyclization over intermolecular polymerization. The development of such MCRs would represent a significant advancement, offering a more atom-economical and efficient route to complex host molecules compared to traditional multi-step syntheses.

Elucidation of Reaction Mechanisms and Chemical Reactivity of 1 Chloro 3 2 Chloroethoxy Propane

Nucleophilic Substitution Reactions of the Chlorinated Moieties

The two chlorine atoms in 1-Chloro-3-(2-chloroethoxy)propane are susceptible to nucleophilic attack, leading to the substitution of the chloride leaving group. The specific pathway of these reactions, whether SN1 or SN2, is influenced by the structure of the dihaloether, the nature of the nucleophile, and the reaction conditions.

Comparative Analysis of SN1 and SN2 Pathways in Dihaloethers

Nucleophilic substitution reactions are fundamental in organic chemistry, proceeding primarily through two distinct mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). masterorganicchemistry.comyoutube.com The pathway taken depends on factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. libretexts.org

In the context of dihaloethers like this compound, both primary and secondary carbons are present where substitution can occur. The primary carbon at one end of the propane (B168953) chain is more likely to undergo an SN2 reaction. youtube.com This is because SN2 reactions are favored for less sterically hindered substrates, allowing for backside attack by the nucleophile. youtube.com The reaction is a one-step, concerted process where the nucleophile attacks as the leaving group departs. libretexts.orglibretexts.org

Conversely, the carbon adjacent to the ether oxygen is a secondary carbon. While it can also undergo SN2 reactions, the possibility of an SN1 mechanism increases, especially with weak nucleophiles and polar protic solvents. youtube.comyoutube.com The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate. youtube.comyoutube.com The stability of this carbocation is a key factor; however, the electron-withdrawing nature of the nearby ether oxygen can destabilize a potential carbocation at this position, making the SN1 pathway less favorable compared to a true secondary alkyl halide.

It is important to note that the presence of two halogen atoms allows for the possibility of sequential substitution reactions. The reactivity of the second chlorine atom may be influenced by the nature of the group that has substituted the first.

Intramolecular Cyclization and Ring-Closure Mechanisms

The structure of this compound, with two reactive chloro groups separated by an ether linkage, presents the potential for intramolecular cyclization reactions. Under appropriate conditions, typically in the presence of a base to deprotonate a nucleophilic group that has substituted one of the chlorines, the resulting nucleophile can attack the remaining chloro-alkane moiety within the same molecule. This process would lead to the formation of a cyclic ether. The feasibility of such a reaction depends on the length of the chain connecting the two reactive sites, which influences the stability of the resulting ring.

Kinetic and Thermodynamic Aspects of Substitutions

The kinetics of nucleophilic substitution reactions provide insight into the reaction mechanism. SN2 reactions are bimolecular, meaning the rate of the reaction is dependent on the concentration of both the substrate (the dihaloether) and the nucleophile. libretexts.orgyoutube.com The rate law for an SN2 reaction is expressed as: Rate = k[Substrate][Nucleophile]. youtube.com

In contrast, the rate of an SN1 reaction is unimolecular, depending only on the concentration of the substrate, as the formation of the carbocation is the slow, rate-determining step. youtube.comyoutube.com The rate law for an SN1 reaction is: Rate = k[Substrate]. youtube.com

Elimination Reactions and Formation of Unsaturated Byproducts

In the presence of a strong, sterically hindered base, elimination reactions can compete with nucleophilic substitution. In these reactions, a proton from a carbon adjacent to the carbon bearing the chlorine atom is abstracted by the base, leading to the formation of a double bond and the elimination of HCl. For this compound, this could result in the formation of unsaturated ethers. The regioselectivity of the elimination (i.e., which proton is removed) is generally governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. amazonaws.com However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product).

Electrophilic Activation and Reactivity Profiles

While the chlorinated carbons are electrophilic, the ether oxygen in this compound possesses lone pairs of electrons and can act as a Lewis base. In the presence of a strong acid, the ether oxygen can be protonated, forming a good leaving group. libretexts.orglibretexts.org This activation facilitates the cleavage of the C-O bond. libretexts.orgbartleby.com The subsequent attack by a nucleophile, such as a halide ion from the acid, can lead to the formation of an alcohol and an alkyl halide. libretexts.orglibretexts.org The specific products formed will depend on whether the cleavage occurs via an SN1 or SN2 mechanism, which is determined by the stability of the potential carbocation intermediates. libretexts.orglibretexts.org

Radical Processes and Oxidative Transformations of the Ether Linkage

Ethers are susceptible to radical reactions, particularly at the carbon atoms alpha to the ether oxygen. acs.orglibretexts.org In the presence of radical initiators or under conditions of autoxidation (reaction with atmospheric oxygen), a hydrogen atom can be abstracted from one of these alpha-carbons. libretexts.orgyoutube.comyoutube.com This generates a carbon-centered radical that is stabilized by the adjacent oxygen atom. This radical can then react with oxygen to form a hydroperoxide, which can be unstable and potentially explosive. youtube.comyoutube.com

Furthermore, the ether linkage can undergo oxidative cleavage. For example, certain enzymes, like fungal peroxygenases, can catalyze the H₂O₂-dependent cleavage of ethers. nih.gov This process often proceeds through a hydrogen abstraction mechanism, leading to the formation of hemiacetals which then hydrolyze to an aldehyde and an alcohol. nih.gov Electrochemical methods can also be employed to induce the oxidation of ethers, often involving the formation of radical cation intermediates. nih.gov

Interactions with Organometallic Reagents and Specialized Nucleophiles

The chemical behavior of this compound in the presence of organometallic reagents and specialized nucleophiles is dictated by the two primary reactive sites within the molecule: the primary alkyl chloride and the ether linkage. The high electronegativity of the chlorine atom renders the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. While specific documented reactions of this compound with many organometallic reagents are not extensively reported in readily available literature, its reactivity can be predicted based on the well-established principles of organic chemistry for similar haloalkanes and ethers.

The primary chloride is an excellent leaving group in nucleophilic substitution reactions. Therefore, reactions with strong nucleophiles, including organometallic reagents and other specialized nucleophiles, are expected to proceed via an S(_N)2 mechanism. This involves a backside attack on the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of a new carbon-carbon or carbon-heteroatom bond.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX), organolithium compounds (R-Li), and Gilman reagents (R₂CuLi), are characterized by a highly polarized carbon-metal bond, which imparts significant carbanionic character to the organic group. This makes them potent nucleophiles capable of forming new carbon-carbon bonds.

Grignard and Organolithium Reagents:

Grignard and organolithium reagents are highly reactive organometallic compounds. Due to their strong basicity, their reactions with alkyl halides can be complicated by competing elimination (E2) reactions, especially with secondary and tertiary halides. However, with a primary alkyl chloride like that in this compound, nucleophilic substitution is generally the favored pathway.

The general reaction scheme would involve the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the primary carbon bearing the chlorine atom, resulting in the formation of a new, longer-chain ether.

Table 1: Predicted Products from Reactions with Grignard and Organolithium Reagents

| Organometallic Reagent | Predicted Product |

| Methylmagnesium bromide | 1-(2-ethoxy)butane |

| Ethyllithium | 1-(2-ethoxy)pentane |

| Phenylmagnesium chloride | 1-phenyl-3-(2-ethoxy)propane |

It is crucial to conduct these reactions under anhydrous conditions, as organometallic reagents are highly sensitive to moisture and will readily react with water or other protic solvents in an acid-base reaction.

Gilman Reagents (Organocuprates):

Gilman reagents are generally considered "softer" and less basic nucleophiles compared to Grignard and organolithium reagents. This characteristic makes them particularly well-suited for S(_N)2 reactions with primary and secondary alkyl halides, with a lower propensity for side reactions like elimination. The Corey-Posner/Whitesides-House reaction, which employs Gilman reagents for the formation of carbon-carbon bonds with organohalides, is a testament to their utility in this regard.

The reaction of this compound with a Gilman reagent is expected to yield the corresponding coupled product with high efficiency.

Table 2: Predicted Products from Reactions with Gilman Reagents

| Gilman Reagent | Predicted Product |

| Lithium dimethylcuprate | 1-(2-ethoxy)butane |

| Lithium diphenylcuprate | 1-phenyl-3-(2-ethoxy)propane |

Reactions with Specialized Nucleophiles

Beyond organometallic reagents, this compound is a versatile substrate for reactions with a variety of other specialized nucleophiles. These reactions typically proceed via the well-established Williamson ether synthesis pathway or analogous nucleophilic substitution mechanisms.

Alkoxides and Phenoxides:

The Williamson ether synthesis is a robust method for the preparation of symmetrical and unsymmetrical ethers. It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. Given that this compound possesses a primary alkyl chloride, it is an ideal electrophile for such reactions. The alkoxide or phenoxide, acting as the nucleophile, will displace the chloride ion to form a new ether linkage.

Table 3: Representative Products from Williamson Ether Synthesis

| Nucleophile | Reagent | Predicted Product |

| Ethoxide | Sodium ethoxide | 1,2-bis(ethoxy)propane |

| Phenoxide | Sodium phenoxide | 1-phenoxy-3-(2-ethoxy)propane |

| Thiophenoxide | Sodium thiophenoxide | 1-(phenylthio)-3-(2-ethoxy)propane |

A similar reaction is expected with thiophenoxides, leading to the formation of a thioether.

Amines:

Primary and secondary amines are also effective nucleophiles that can react with this compound. This reaction, known as N-alkylation, results in the formation of a new carbon-nitrogen bond, yielding a secondary or tertiary amine, respectively. A base is typically required to neutralize the hydrogen chloride that is formed as a byproduct.

Table 4: Representative Products from Reactions with Amines

| Nucleophile | Predicted Product |

| Diethylamine | N,N-diethyl-3-(2-ethoxy)propan-1-amine |

| Aniline | N-phenyl-3-(2-ethoxy)propan-1-amine |

The ether linkage in this compound is generally stable under the conditions used for these nucleophilic substitution reactions. However, harsh acidic conditions could lead to cleavage of the ether bond.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Investigations of 1 Chloro 3 2 Chloroethoxy Propane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 1-Chloro-3-(2-chloroethoxy)propane in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and provides deep insights into the molecule's conformation.

1D (¹H, ¹³C) and Advanced 2D NMR (COSY, HSQC, HMBC, NOESY) for Conformational Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the five non-equivalent methylene (B1212753) groups. The chemical shifts of these protons are influenced by the electronegativity of the adjacent oxygen and chlorine atoms, leading to a downfield shift for protons closer to these atoms. For instance, the protons on the carbon adjacent to the chlorine atoms (C1 and C5) would resonate at a lower field compared to the other methylene protons. The multiplicity of each signal, governed by spin-spin coupling with neighboring protons, provides critical information about the connectivity of the carbon framework.

The ¹³C NMR spectrum offers a clearer picture of the carbon skeleton, with five distinct signals corresponding to the five carbon atoms in the molecule. spectrabase.com A publicly available but access-restricted entry on SpectraBase confirms the existence of a ¹³C NMR spectrum for this compound. spectrabase.comspectrabase.com The chemical shifts in the ¹³C NMR spectrum are also influenced by the electronegative atoms, with carbons bonded to chlorine and oxygen appearing at lower fields.

To definitively assign these signals and to probe the through-bond and through-space connectivities, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, showing correlations between protons on adjacent carbon atoms. This would allow for the tracing of the connectivity from one end of the molecule to the other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This provides a direct link between the ¹H and ¹³C spectra, confirming the assignments made from the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity. Analysis of NOESY cross-peaks can provide valuable information about the preferred conformation of the molecule in solution, revealing which parts of the flexible chain are likely to fold back on themselves.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on the analysis of similar structures.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 3.65 (t) | 44.5 |

| 2 | 2.05 (quint) | 31.0 |

| 3 | 3.55 (t) | 69.0 |

| 4 | 3.70 (t) | 70.5 |

| 5 | 3.60 (t) | 43.0 |

Predicted chemical shifts are relative to TMS and coupling patterns are abbreviated as t (triplet) and quint (quintet). Actual values may vary depending on the solvent and experimental conditions.

Dynamic NMR Studies of Molecular Flexibility

The flexible nature of the ether and alkyl chains in this compound suggests that the molecule exists as an equilibrium of multiple conformers at room temperature. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study the kinetics of these conformational changes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the interconversion between conformers may become slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. From the coalescence temperature (the temperature at which the separate signals merge into a single broad peak) and the line shape analysis, the energy barriers for bond rotation can be calculated, providing a quantitative measure of the molecule's flexibility.

Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Isotopic Patterns

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound, as well as detailed insights into its fragmentation behavior upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry can determine the mass of the molecular ion with very high accuracy, typically to four or five decimal places. This allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₅H₁₀Cl₂O), the expected monoisotopic mass is approximately 156.0109 g/mol . A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the molecular ion will appear as a cluster of peaks, with the [M+2] peak having an intensity of about two-thirds of the molecular ion peak ([M]⁺) and a smaller [M+4] peak. This isotopic pattern is a definitive signature for the presence of two chlorine atoms in the molecule.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Intermediate Identification

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the fragmentation pathways of a molecule. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. By analyzing the masses of these fragment ions, it is possible to piece together the fragmentation mechanism.

For this compound, fragmentation is likely to be initiated by cleavage of the C-Cl bonds or the C-O ether bonds. Alpha-cleavage adjacent to the oxygen atom is a common fragmentation pathway for ethers. The presence of two chlorine atoms can also lead to characteristic fragmentation patterns, including the loss of HCl. A detailed study on the mass spectral fragmentation of a related compound, 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio]ethane, provides insights into potential fragmentation pathways, such as the loss of the chloroethoxy group. dtic.mil

A predicted fragmentation table for this compound is shown below:

| m/z (mass/charge ratio) | Possible Fragment Structure |

| 121/123 | [M - Cl]⁺ |

| 93/95 | [CH₂CH₂OCH₂CH₂Cl]⁺ |

| 63/65 | [CH₂CH₂Cl]⁺ |

| 49 | [CH₂Cl]⁺ |

The m/z values are given for fragments containing one chlorine atom, showing the expected isotopic pattern.

Vibrational Spectroscopy (FT-IR, Raman) for Monitoring Functional Group Transformations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups. These techniques can be used to monitor chemical reactions involving this compound by observing the appearance or disappearance of characteristic vibrational bands.

The FT-IR spectrum of this compound is expected to show strong absorption bands corresponding to the C-O-C stretching of the ether linkage, typically in the region of 1150-1085 cm⁻¹. The C-Cl stretching vibrations will also be present, usually in the range of 800-600 cm⁻¹. The C-H stretching vibrations of the methylene groups will appear in the 3000-2850 cm⁻¹ region.

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to FT-IR. While C-O stretching is also Raman active, C-Cl and C-C backbone stretching vibrations often give rise to strong Raman signals. This makes Raman spectroscopy particularly useful for studying the skeletal vibrations of the molecule. The combination of FT-IR and Raman spectroscopy can provide a more complete picture of the vibrational modes and can be used to follow transformations of the chloro and ether functionalities in chemical reactions.

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H stretch (alkane) | 2960-2850 (strong) | 2960-2850 (strong) |

| C-O-C stretch (ether) | 1150-1085 (strong) | 1150-1085 (medium) |

| C-Cl stretch | 800-600 (strong) | 800-600 (strong) |

This comprehensive spectroscopic and spectrometric approach allows for a detailed and robust characterization of this compound, providing a solid foundation for understanding its chemical behavior.

X-ray Crystallography for Solid-State Structural Characterization

The precise determination of a molecule's three-dimensional arrangement in the solid state is the principal application of X-ray crystallography. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions. For a compound like this compound, which is a liquid at standard temperature and pressure, obtaining a single crystal suitable for X-ray diffraction analysis presents a significant challenge. The process would require controlled, low-temperature crystallization to induce a phase transition from liquid to a well-ordered solid.

As of current scientific literature, there are no publicly available reports of a successful single-crystal X-ray diffraction study specifically for this compound. Consequently, definitive crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not established. The inherent conformational flexibility of the ether and alkyl chain linkages likely complicates the formation of a highly ordered crystal lattice, making it a difficult target for this analytical method. While computational modeling can predict low-energy conformations, these remain theoretical without experimental validation from X-ray crystallography.

Hyphenated Chromatographic Techniques (GC-MS, LC-MS) for Reaction Monitoring and Purity Assessment in Complex Mixtures

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound in complex environments. ijarnd.comchemijournal.comnih.gov These methods offer both high-resolution separation and definitive structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for this compound. chemijournal.comnih.gov In this technique, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase within a gas chromatograph column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification.

Applications in Reaction Monitoring and Purity Assessment:

Synthesis Monitoring: During the synthesis of this compound, GC-MS can be used to monitor the consumption of reactants and the formation of the desired product in real-time. It can also identify the presence of byproducts, unreacted starting materials, or intermediate species, allowing for the optimization of reaction conditions such as temperature, pressure, and catalyst choice.

Purity Assessment: For a purified sample, GC-MS serves as an excellent tool to determine its purity. The area of the chromatographic peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity. The high sensitivity of MS detection allows for the identification and quantification of trace-level impurities that may not be detectable by other methods.

The electron ionization (EI) mass spectrum of this compound would be expected to show characteristic fragments resulting from the cleavage of C-O, C-C, and C-Cl bonds. The molecular ion peak (M+), though potentially weak, would correspond to the molecule's molecular weight. Key fragment ions would help in confirming the structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is ideal for volatile compounds, LC-MS provides a robust alternative, particularly for less volatile impurities or in reaction mixtures that are not amenable to direct injection into a GC system. ijsrtjournal.comresearchgate.net High-performance liquid chromatography (HPLC) separates components in a liquid mobile phase based on their differential partitioning between the mobile phase and a stationary phase. ijsrtjournal.com The eluent from the LC column is then introduced into the mass spectrometer.

Applications in Complex Mixture Analysis:

Analysis of Non-Volatile Components: In a reaction mixture, there may be non-volatile starting materials, catalysts, or degradation products. LC-MS can separate and identify these compounds without the need for high-temperature vaporization, which could cause thermal decomposition. researchgate.net

Enhanced Specificity: The combination of retention time from the LC and the mass-to-charge ratio from the MS provides a very high degree of specificity, ensuring accurate identification of the target compound even in a complex matrix. nih.gov

The choice between GC-MS and LC-MS depends on the specific analytical challenge. For routine purity checks and analysis of volatile components, GC-MS is often the more straightforward and faster technique. For comprehensive analysis of complex reaction mixtures containing a wider range of compounds with varying polarities and volatilities, LC-MS offers greater versatility. nih.govijsrtjournal.comresearchgate.net

Interactive Data Table: Predicted Mass Spectrometry Adducts

The following table displays predicted mass-to-charge (m/z) ratios for various adducts of this compound that could be observed in a high-resolution mass spectrometry analysis, such as that performed with LC-MS. These values are calculated based on the compound's molecular formula (C5H10Cl2O).

| Adduct Type | Chemical Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₅H₁₁Cl₂O]⁺ | 157.0238 |

| [M+Na]⁺ | [C₅H₁₀Cl₂NaO]⁺ | 179.0057 |

| [M+K]⁺ | [C₅H₁₀Cl₂KO]⁺ | 194.9797 |

| [M-H]⁻ | [C₅H₉Cl₂O]⁻ | 155.0085 |

| [M+Cl]⁻ | [C₅H₁₀Cl₃O]⁻ | 190.9852 |

Applications of 1 Chloro 3 2 Chloroethoxy Propane As a Versatile Synthetic Building Block

Utilization in the Synthesis of Complex Organic Molecules

The primary utility of 1-Chloro-3-(2-chloroethoxy)propane in the synthesis of complex organic molecules stems from its nature as a bifunctional alkylating agent. The two terminal chlorine atoms serve as reactive sites for nucleophilic substitution reactions. This dual reactivity allows for the sequential or simultaneous introduction of a flexible five-atom chain (C-C-C-O-C-C) between two different nucleophiles.

In a typical synthetic strategy, the first chlorine atom can react with a nucleophile (Nu1) under controlled conditions to form a mono-substituted intermediate. This intermediate can then be reacted with a second, different nucleophile (Nu2), leading to the creation of asymmetric, complex molecules. This stepwise approach is crucial in multi-step total synthesis where precise control over the assembly of molecular fragments is required. The general reactivity is similar to that of other chloroalkyl ethers, which are widely used as alkylating agents in organic synthesis. wikipedia.orggoogle.comgoogle.com

Precursor for the Derivatization of Functional Materials and Polymers

The difunctional nature of this compound makes it an ideal candidate for applications in polymer chemistry, both as a monomer for polymerization and as a modifying agent for existing polymers.

This compound can serve as a monomer in condensation polymerization reactions. Its reaction with bisphenols (e.g., Bisphenol A) or diols in the presence of a base leads to the formation of polyethers through a poly-Williamson ether synthesis. In this process, the diol is converted to a dialkoxide, which then displaces the chlorine atoms on the monomer to form the repeating ether linkages of the polymer chain. The resulting polyethers would incorporate the flexible chloroethoxypropane unit, influencing the polymer's physical properties such as its glass transition temperature and solubility.

The general class of chloroalkyl ethers is known for its utility in the manufacture of polymers and ion-exchange resins. ca.govsincerechemicals.comnih.gov While direct application in polyurethanes is less straightforward, this compound could be chemically converted into a diol or diamine precursor. Subsequent reaction of this new diol/diamine monomer with a diisocyanate would then yield polyurethanes or polyureas, respectively.

This compound is a potent agent for modifying the architecture and properties of existing polymers through cross-linking. Polymers that contain nucleophilic functional groups, such as hydroxyl groups (e.g., polyvinyl alcohol, cellulose) or amine groups (e.g., polyethyleneimine, chitosan), can be cross-linked using this compound. The molecule acts as a covalent bridge between two separate polymer chains, reacting at both of its chlorinated ends.

This cross-linking process increases the average molecular weight and creates a polymer network, which typically results in:

Increased mechanical strength and rigidity.

Enhanced thermal stability.

Reduced solubility and swelling in solvents.

This method of modification is analogous to the use of bis(chloromethyl) ether for cross-linking cellulose (B213188) and in the preparation of various polymers. nih.gov

Intermediate in the Formation of Cyclic and Heterocyclic Compounds

The specific chain length and terminal reactive groups of this compound make it an excellent precursor for the synthesis of macrocyclic compounds, including crown ether analogues and other heterocycles. In an intramolecular reaction with a dinucleophile, such as catechol, resorcinol, or ethylenediamine, under high-dilution conditions, the molecule can undergo a double nucleophilic substitution to form a cyclic structure.

For example, reaction with catechol could yield a benzocrown ether derivative. The high-dilution principle is critical in such syntheses to favor the intramolecular cyclization pathway over intermolecular polymerization. The ability of bifunctional building blocks like 3-chloro-2-(chloromethyl)-1-propene to form cryptands and crown ethers highlights the potential of this compound in this area of synthesis. orgsyn.org

Strategic Importance in Multi-Step Total Synthesis Endeavors

In the context of complex, multi-step total synthesis, this compound serves as a valuable and flexible spacer unit. Its defined length and chemical nature—a hydrophilic ether portion combined with a propyl chain—can be strategically incorporated to connect disparate parts of a large target molecule. The sequential reactivity of its two chloro groups allows for a controlled, stepwise assembly, which is a cornerstone of modern synthetic strategy. This approach is particularly useful in creating molecules for host-guest chemistry, molecular recognition, and the development of pharmacologically active compounds where the distance and orientation between functional groups are critical. orgsyn.org

Development of Novel Linkers and Bifunctional Reagents

A bifunctional reagent or linker is a molecule with two reactive ends, capable of covalently connecting two other molecular entities. This compound fits this definition perfectly. It can be used to:

Tether molecules to surfaces: One end can attach to a functionalized surface (e.g., silica (B1680970) or a polymer bead), while the other remains available to capture a target molecule.

Create bioconjugates: It can link a biomolecule, such as a peptide or an antibody, to a reporter molecule like a fluorophore or to a drug. rsc.org

Construct functional materials: In materials science, it can act as a spacer to connect photoactive, electroactive, or other functional moieties within a larger assembly.

The ether backbone provides chemical stability and some degree of hydrophilicity, making it suitable for applications in both organic and aqueous environments, depending on the final application.

Data Tables

Table 1: Physicochemical Properties of Selected Chloroalkyl Ethers

This table presents data for compounds structurally related to this compound, providing context for its expected physical properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-(2-Chloroethoxy)propane | C₅H₁₁ClO | 122.59 | 42149-74-6 |

| 1-Chloro-3-ethoxypropane | C₅H₁₁ClO | 122.59 | 36865-38-0 |

| 1-Chloro-3-(2-(2-methoxyethoxy)ethoxy)propane | C₈H₁₇ClO₃ | 196.67 | 100688-50-4 |

| Bis(2-chloroethyl) ether | C₄H₈Cl₂O | 143.01 | 111-44-4 |

Data sourced from PubChem and the NIST WebBook. nih.govnist.govnih.govnist.gov

Table 2: Potential Synthetic Applications of this compound

This table summarizes the key synthetic transformations and applications discussed in this article.

| Application | Co-reagent(s) | Resulting Structure/Product Type |

| Polyetherification | Diol (e.g., Bisphenol A), Base | Polyether |

| Macrocyclization | Dinucleophile (e.g., Catechol), Base | Crown Ether Analogue / Macrocycle |

| Polymer Cross-linking | Polymer with -OH or -NH₂ groups | Cross-linked Polymer Network |

| Bifunctional Linkage | Nucleophile 1, then Nucleophile 2 | Asymmetric molecule (Nu₁-linker-Nu₂) |

Theoretical and Computational Chemistry Studies on 1 Chloro 3 2 Chloroethoxy Propane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Chloro-3-(2-chloroethoxy)propane at the molecular level.

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and stability of molecules. For this compound, DFT calculations can predict its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to approximate the solutions to the Schrödinger equation.

By calculating the molecule's total electronic energy, researchers can compare the stabilities of different possible conformations (isomers that differ by rotation around single bonds). The conformation with the lowest energy is the most stable and, therefore, the most likely to be observed experimentally. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are also obtained from these calculations.

Table 1: Predicted Geometric Parameters for the Most Stable Conformer of this compound using DFT (B3LYP/6-31G)*

| Parameter | Value |

|---|---|

| C-Cl Bond Length (Å) | 1.78 - 1.80 |

| C-O Bond Length (Å) | 1.41 - 1.43 |

| C-C Bond Length (Å) | 1.52 - 1.54 |

| C-O-C Bond Angle (°) | 111 - 113 |

| O-C-C Bond Angle (°) | 108 - 110 |

Ab Initio Methods for Reaction Path Characterization and Transition States

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory, are often more computationally expensive than DFT but can provide more accurate energy predictions. wayne.edu

For this compound, ab initio calculations are invaluable for mapping out potential reaction pathways. For instance, these methods can be used to study nucleophilic substitution reactions, where a nucleophile attacks one of the carbon atoms bearing a chlorine atom. By calculating the energies of reactants, products, and, crucially, the transition state (the highest energy point along the reaction coordinate), chemists can determine the activation energy of the reaction. A lower activation energy implies a faster reaction rate.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations are excellent for studying static molecules, Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time. nih.govrug.nlunl.eduyoutube.com In an MD simulation of this compound, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the atomic movements.

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. By simulating the molecule over a period of nanoseconds or even microseconds, researchers can observe how it twists and turns, sampling a wide range of different conformations. This is crucial for understanding the molecule's behavior in a real-world environment.

Furthermore, MD simulations can explicitly include solvent molecules (like water or an organic solvent), allowing for the study of solvent effects on the molecule's conformation and reactivity. The interactions between the haloether and the solvent can significantly influence its properties.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, DFT and ab initio methods can be used to predict:

Infrared (IR) spectra: By calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. The positions and intensities of the peaks in the simulated spectrum can be compared to an experimentally measured IR spectrum to confirm the molecule's structure.

Nuclear Magnetic Resonance (NMR) chemical shifts: The magnetic shielding of each nucleus can be calculated, which directly relates to the chemical shifts observed in NMR spectroscopy. This is a sensitive probe of the electronic environment of the atoms in the molecule.

Table 2: Predicted vs. Experimental Spectroscopic Data for Haloethers

| Spectroscopic Technique | Predicted Parameter | Typical Experimental Value |

|---|---|---|

| Infrared (IR) Spectroscopy | C-Cl Stretch (cm⁻¹) | 650 - 850 |

| C-O Stretch (cm⁻¹) | 1050 - 1150 | |

| ¹³C NMR Spectroscopy | δ (C-Cl) (ppm) | 40 - 50 |

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Haloethers

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a statistical approach that aims to correlate the chemical structure of a series of compounds with their reactivity. uliege.bebg.ac.rsnih.govnih.gov For a class of compounds like haloethers, a QSRR model could be developed to predict a specific type of reactivity, such as the rate of a particular reaction.

The first step in building a QSRR model is to calculate a set of molecular descriptors for each compound in the series. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, and electronic properties. Then, a mathematical equation is derived that relates these descriptors to the observed reactivity. This equation can then be used to predict the reactivity of new, untested haloethers.

Design and Prediction of Novel Reactivity and Synthetic Pathways

The ultimate goal of many computational chemistry studies is to design new molecules with desired properties or to predict novel chemical reactions. By understanding the factors that govern the reactivity of this compound, chemists can use computational tools to:

Modify the structure: Systematically alter the structure of the molecule (e.g., by replacing a chlorine atom with another halogen) and predict how this change will affect its reactivity.

Explore new reaction conditions: Simulate reactions under different conditions (e.g., with different solvents or catalysts) to find pathways that are more efficient or lead to new products.

Design novel reagents: Propose new reagents that could react with this compound in a specific and controlled manner to synthesize valuable new compounds.

Through these predictive capabilities, computational chemistry serves as a virtual laboratory, accelerating the pace of chemical discovery and innovation.

Environmental Transformation and Mechanistic Degradation Pathways of 1 Chloro 3 2 Chloroethoxy Propane

Hydrolytic Degradation Mechanisms in Aquatic and Soil Systems.

Hydrolysis is a primary abiotic degradation pathway for many organic compounds in aqueous environments. For 1-Chloro-3-(2-chloroethoxy)propane, the presence of a chloroalkane functional group suggests that it can undergo nucleophilic substitution reactions with water. The rate of this reaction is influenced by factors such as pH, temperature, and the presence of catalysts.

Under neutral to acidic conditions, the hydrolysis of the C-Cl bond is expected to be the dominant reaction, leading to the formation of 3-(2-chloroethoxy)propan-1-ol (B2602481) and a chloride ion. This reaction is generally slow at ambient temperatures. However, under alkaline conditions, the rate of hydrolysis is significantly enhanced. The hydroxide (B78521) ion acts as a more potent nucleophile than water, facilitating the displacement of the chloride ion.

A second potential site for hydrolysis is the ether linkage. However, the ether bond is generally more stable to hydrolysis than the carbon-chlorine bond under typical environmental conditions. Cleavage of the ether bond would likely require more forcing conditions, such as high temperatures or the presence of strong acids, which are not commonly found in natural aquatic and soil systems.

Table 1: Postulated Hydrolytic Degradation Products of this compound

| Parent Compound | Reaction Condition | Primary Product | Secondary Product |

|---|---|---|---|

| This compound | Neutral/Acidic Hydrolysis | 3-(2-chloroethoxy)propan-1-ol | Chloride Ion |

Biotransformation Processes and Microbial Enzyme Systems.

The biodegradation of this compound is anticipated to be a significant pathway for its removal from the environment. Microorganisms possess a diverse array of enzymes that can catalyze the transformation of xenobiotic compounds.

The initial and most critical step in the biodegradation of this compound is likely to be dehalogenation, the removal of the chlorine atom. This can be achieved through several microbial enzymatic mechanisms.

One common pathway is hydrolytic dehalogenation, catalyzed by haloalkane dehalogenases. These enzymes cleave the carbon-halogen bond by a nucleophilic substitution mechanism, replacing the halogen with a hydroxyl group from water. This would result in the formation of 3-(2-chloroethoxy)propan-1-ol.

Another potential pathway is reductive dehalogenation, which occurs under anaerobic conditions. In this process, the chlorinated compound serves as an electron acceptor, and the chlorine atom is removed and replaced by a hydrogen atom. This would yield 1-(2-chloroethoxy)propane.

The ether linkage might also be a target for microbial enzymes. Etherases are known to cleave ether bonds, which in this case would lead to the formation of 1-chloropropan-3-ol and 2-chloroethanol (B45725).

Table 2: Potential Intermediate Metabolites from the Biotransformation of this compound

| Enzymatic Pathway | Initial Product | Further Metabolites |

|---|---|---|

| Hydrolytic Dehalogenation | 3-(2-chloroethoxy)propan-1-ol | 2-chloroethoxyacetic acid |

| Reductive Dehalogenation | 1-(2-chloroethoxy)propane | Propane (B168953), Chloroethane |

Both oxidative and reductive enzymes are expected to play a role in the degradation of this compound.

Oxidative Enzymes: Under aerobic conditions, monooxygenases and dioxygenases are key enzymes. These enzymes can initiate the degradation process by inserting one or two oxygen atoms into the molecule. For instance, a monooxygenase could hydroxylate one of the carbon atoms, making the molecule more susceptible to further degradation. The ether bond can also be targeted by oxidative cleavage.

Reductive Enzymes: Under anaerobic conditions, reductive dehalogenases are crucial. These enzymes catalyze the removal of chlorine atoms, a process that is often the first step in the anaerobic degradation of chlorinated compounds. The reduction of the C-Cl bond is thermodynamically favorable and can be coupled to the oxidation of various electron donors in the environment.

Adsorption and Desorption Dynamics in Environmental Matrices.

The mobility and bioavailability of this compound in the environment are influenced by its adsorption and desorption behavior in soil and sediment. The extent of adsorption is typically quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Given its structure, which includes both a polar ether group and nonpolar alkyl chains, this compound is expected to have a moderate affinity for organic matter in soil and sediment. Compounds with higher Koc values are more strongly adsorbed and less mobile. The presence of the chlorine atom and the ether oxygen can also influence its interaction with mineral surfaces. The adsorption is likely to be a reversible process, meaning that the compound can desorb back into the aqueous phase and become available for transport and degradation.

Analytical Methodologies for Tracing Environmental Fate (focus on chemical processes).

To study the environmental fate and degradation pathways of this compound, robust analytical methods are essential. Gas chromatography (GC) coupled with a sensitive detector is the most common technique for the analysis of such volatile and semi-volatile organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying the parent compound and its degradation products. The mass spectrometer provides structural information that is crucial for the unambiguous identification of unknown metabolites.

Gas Chromatography with Electron Capture Detector (GC-ECD): The ECD is highly sensitive to halogenated compounds and is therefore well-suited for detecting this compound and its chlorinated degradation products at trace levels in environmental samples.

Sample preparation for these analyses typically involves extraction from the environmental matrix (water, soil, or sediment) using techniques such as liquid-liquid extraction or solid-phase extraction, followed by concentration of the extract.

Future Research Directions and Unexplored Avenues for 1 Chloro 3 2 Chloroethoxy Propane

Development of Highly Efficient and Sustainable Synthetic Routes

The advancement of green chemistry principles necessitates the development of more efficient and environmentally benign methods for synthesizing 1-Chloro-3-(2-chloroethoxy)propane. Current synthetic strategies often rely on traditional methods that may involve harsh conditions or generate significant waste. Future research should focus on optimizing these processes.

Key research objectives include:

Catalyst Optimization: Investigating novel catalysts to improve reaction rates and selectivity, thereby reducing energy consumption and the formation of byproducts.

Alternative Reagents: Exploring the use of less hazardous starting materials and reagents to minimize environmental impact.

Process Intensification: Developing continuous flow processes or utilizing microwave-assisted synthesis to shorten reaction times and improve yields.

A comparative table of potential sustainable synthesis strategies is presented below.

| Synthesis Strategy | Potential Catalyst/Reagent | Key Advantages | Research Focus |

| Phase-Transfer Catalysis | Quaternary ammonium (B1175870) salts | Milder reaction conditions, higher yields, reduced solvent usage. | Catalyst efficiency and recyclability. |

| Biocatalysis | Engineered enzymes | High selectivity, biodegradable catalysts, use of renewable feedstocks. | Enzyme stability and substrate scope. |

| Solvent-Free Synthesis | Mechanical milling or solid-state reaction | Elimination of solvent waste, potential for higher throughput. | Reaction kinetics and scalability. |

Exploration of Novel Catalytic Transformations

The two chloro-substituents on this compound offer reactive sites for a variety of catalytic transformations. Future research should delve into novel catalytic systems to exploit this reactivity for the synthesis of new molecules and materials.

Potential areas for exploration include:

Cross-Coupling Reactions: Utilizing transition metal catalysts (e.g., Palladium, Nickel, Copper) to form new carbon-carbon or carbon-heteroatom bonds, leading to a diverse range of derivatives.

Catalytic Polymerization: Investigating the use of this compound as a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties.

Asymmetric Catalysis: Developing chiral catalysts to achieve enantioselective transformations at one of the chloro-substituted carbons, leading to the synthesis of optically active compounds.

Advanced Applications in Smart Materials and Chemical Engineering

The unique structure of this compound makes it a promising candidate for the development of advanced materials and for applications in chemical engineering. Its ability to act as a linker or cross-linker can be harnessed to create materials with responsive or "smart" properties.

Future research in this area could focus on:

Self-Healing Polymers: Incorporating the compound into polymer networks to create materials that can repair themselves upon damage. The ether linkage could provide flexibility, while the reactive chloride ends allow for dynamic cross-linking.

Functional Coatings: Using it as a precursor for coatings with enhanced adhesion, corrosion resistance, or stimuli-responsive properties.

Specialty Solvents: Evaluating its potential as a specialty solvent or extractant in chemical processes, particularly where its specific polarity and reactive sites could be advantageous.

Interdisciplinary Research at the Interface of Organic, Polymer, and Environmental Chemistry

A holistic understanding of this compound requires an interdisciplinary approach that combines expertise from organic synthesis, polymer science, and environmental chemistry.

Key interdisciplinary research questions include:

Structure-Property Relationships: How do modifications to the molecular structure, achieved through organic synthesis, affect the macroscopic properties of polymers derived from it?

Biodegradability and Environmental Fate: What are the environmental degradation pathways of this compound and its potential polymeric derivatives? This involves studying its persistence, bioaccumulation, and toxicity.

Addressing Unresolved Mechanistic Questions and Synthetic Challenges

Despite its seemingly simple structure, the reactivity of this compound can be complex. Addressing unresolved mechanistic questions and overcoming synthetic challenges are crucial for unlocking its full potential.

Future research should aim to:

Elucidate Reaction Mechanisms: Conducting detailed mechanistic studies of its synthesis and subsequent transformations to better control reaction outcomes and minimize byproduct formation.

Selective Functionalization: Developing synthetic methods to selectively react one of the two chloride atoms, allowing for the creation of well-defined asymmetrical molecules.

Control of Polymer Architecture: In polymerization reactions, achieving precise control over the polymer's molecular weight, dispersity, and architecture (e.g., linear vs. branched).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.